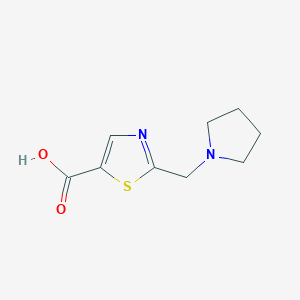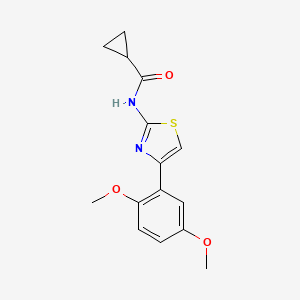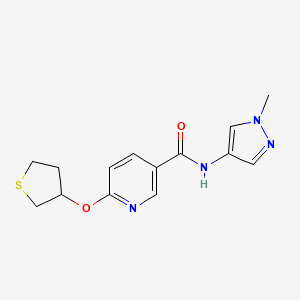![molecular formula C19H18N2OS B2482228 3,4-二甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]苯甲酰胺 CAS No. 833433-47-9](/img/structure/B2482228.png)
3,4-二甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to 3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide often involves starting from basic organic acids and halides, employing methods that might include cyclization and substitution reactions. For instance, the synthesis of benzamide derivatives is typically achieved by coupling acetic acids with different benzoyl chlorides, a process that might be applicable to our compound of interest (Ravinaik et al., 2021).
Molecular Structure Analysis
Understanding the molecular structure of benzamide derivatives involves X-ray crystallography and spectral analysis. These methods provide insights into the arrangement of atoms within the molecule and the types of interactions stabilizing the structure, such as hydrogen bonding and π-π interactions. For example, antipyrine derivatives have been analyzed to reveal their crystal packing and intermolecular interactions, which could offer insights into the structural aspects of similar benzamide compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving benzamide derivatives can include interactions with various reagents and conditions leading to the formation of new bonds and functional groups. The reactivity of these compounds often hinges on their functional groups, such as the amide and thiazole parts, which can participate in nucleophilic substitutions or addition reactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. These properties are influenced by the molecular structure and intermolecular forces within the compound. Research on similar compounds has shown that crystal structure analysis can reveal valuable information about the physical properties of benzamides (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are determined by their molecular structure. For example, the presence of electron-withdrawing or donating groups within the molecule can significantly affect its reactivity. Studies on the synthesis and characterization of similar compounds provide insights into the chemical behavior and potential reactivity patterns of benzamides (Saeed et al., 2015).
科学研究应用
抗癌活性
- 已合成类似于3,4-二甲基-N-[3-(2-甲基-1,3-噻唑-4-基)苯基]苯甲酰胺的化合物,并评估其抗癌性能。例如,(Ravinaik et al., 2021)的研究调查了取代苯甲酰胺,并发现其对各种癌细胞系具有中等至优异的抗癌活性。
抗微生物药剂
- (Bikobo et al., 2017)的研究合成了与所讨论化合物类似结构的噻唑衍生物,并发现它们对革兰氏阳性细菌菌株具有显著的抗微生物活性。
腐蚀抑制
- 噻唑衍生物已被研究作为腐蚀抑制剂。例如,(Quraishi & Sharma, 2005)证明了某些噻唑可以抑制在酸性溶液中对低碳钢的腐蚀。
脑PET成像
- 相关化合物被用于开发脑内代谢型谷氨酸1受体的正电子发射断层扫描(PET)成像剂,(Fujinaga et al., 2012)进行了探讨。
抗高血糖药剂
- 苯甲酰胺衍生物,如焦点化合物,已被研究作为抗糖尿病药剂的潜在药物。(Nomura et al., 1999)确定了几种有效治疗糖尿病的苯甲酰胺衍生物。
光动力疗法
- 已合成一些噻唑衍生物,用于潜在的光动力疗法,这是一种治疗癌症的治疗方式。 (Pişkin et al., 2020)的研究表明它们在这种应用中的潜力。
荧光性质
- 已合成N-(5-苯基-1,3,4-噻二唑-2-基)苯甲酰胺衍生物,用于其光物理性质的研究,(Zhang et al., 2017)显示出具有大的斯托克斯位移和固态荧光等性质。
未来方向
The future directions for research on “3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide” could include further exploration of its biological activities and potential applications, as well as the development of more efficient synthesis methods. Given the diverse biological activities of thiazole derivatives, this compound could have potential applications in various areas of medicinal chemistry .
作用机制
Target of Action
It is known that similar compounds with indole and thiazole moieties have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . Similarly, thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
It is known that indole and thiazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
It is known that similar compounds are soluble in established processing solvents and are generally considered to be air stable .
Result of Action
Similar compounds have been found to have significant analgesic and anti-inflammatory activities .
Action Environment
It is known that similar compounds are efficient over a large range of polymers and small molecule derivatives .
属性
IUPAC Name |
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-7-8-16(9-13(12)2)19(22)21-17-6-4-5-15(10-17)18-11-23-14(3)20-18/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNQEWGXVUWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482152.png)


![2-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2482158.png)



![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)
![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)